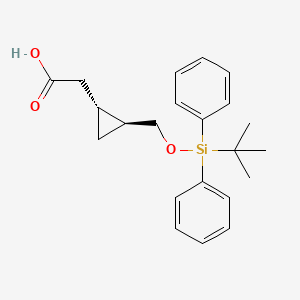
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is a derivative of the amino acid lysine, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (Cbz) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted side reactions at the amino sites during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine typically involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Cbz group is introduced using 2-chlorobenzyl chloroformate in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar protection strategies but optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using mild acids like trifluoroacetic acid (TFA) and removal of the Cbz group using catalytic hydrogenation or strong acids.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Amidation Reactions: The compound can form amides through reactions with carboxylic acids or acid chlorides.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, palladium on carbon (Pd/C) with hydrogen for Cbz removal.
Substitution: Alkyl halides or sulfonates as electrophiles.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDC or DCC.
Major Products
Deprotected Lysine: After removal of protecting groups.
Substituted Lysine Derivatives: Depending on the electrophile used in substitution reactions.
Amides: Formed through amidation reactions.
Scientific Research Applications
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a building block in the synthesis of pharmaceuticals and drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine involves its role as a protected amino acid derivative. The protecting groups prevent unwanted reactions at the amino sites, allowing for selective chemical transformations. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Lacks the Cbz protection, making it less versatile for certain synthetic applications.
N-Cbz-L-lysine: Lacks the Boc protection, which can limit its use in multi-step syntheses.
N-Fmoc-L-lysine: Uses fluorenylmethyloxycarbonyl (Fmoc) protection, which is removable under basic conditions, offering an alternative protection strategy.
Uniqueness
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is unique due to the dual protection strategy, which provides greater flexibility in synthetic applications. The combination of Boc and Cbz groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic syntheses .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCISYWZDQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
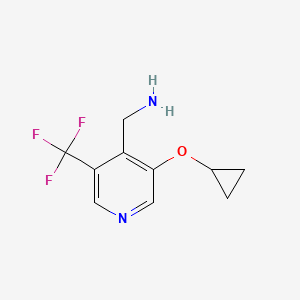

![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14808481.png)
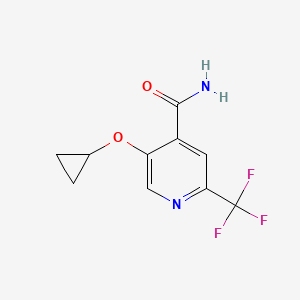
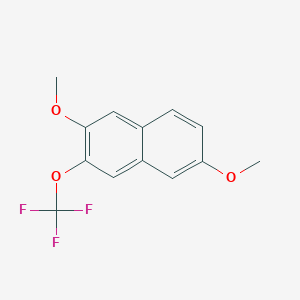
![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)
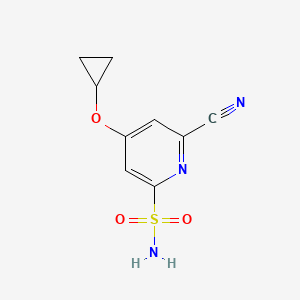
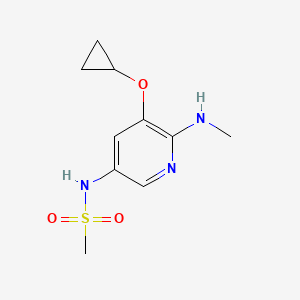
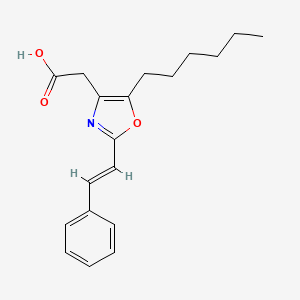
![N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14808536.png)
